1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea 1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Brand Name: Vulcanchem
CAS No.: 1005293-33-3
VCID: VC5140938
InChI: InChI=1S/C18H19ClN6O2/c1-2-27-16-9-7-15(8-10-16)25-17(22-23-24-25)12-21-18(26)20-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,26)
SMILES: CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C18H19ClN6O2
Molecular Weight: 386.84

1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

CAS No.: 1005293-33-3

Cat. No.: VC5140938

Molecular Formula: C18H19ClN6O2

Molecular Weight: 386.84

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea - 1005293-33-3

Specification

CAS No. 1005293-33-3
Molecular Formula C18H19ClN6O2
Molecular Weight 386.84
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Standard InChI InChI=1S/C18H19ClN6O2/c1-2-27-16-9-7-15(8-10-16)25-17(22-23-24-25)12-21-18(26)20-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,26)
Standard InChI Key KVQGASVFBCNAEU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Structural Overview

The compound is a urea derivative featuring two distinct aromatic substituents:

  • (4-chlorophenyl)methyl group attached to one nitrogen atom.

  • [1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl group attached to the other nitrogen atom.

Key Features:

  • Molecular Formula: C17H17ClN6O2C_{17}H_{17}ClN_6O_2

  • Functional Groups:

    • Urea core (NHC(=O)NH-NH-C(=O)-NH-).

    • Tetrazole ring (a five-membered nitrogen-rich heterocycle).

    • Substituted phenyl groups with electron-donating (ethoxy) and electron-withdrawing (chloro) groups.

Synthesis Pathways

The synthesis of this compound likely involves multi-step reactions combining:

  • Formation of the tetrazole ring: Typically achieved through cyclization of azide precursors with nitriles under acidic or thermal conditions.

  • Urea bond formation: Reaction between an amine and an isocyanate or carbamoyl chloride.

  • Substitution reactions: Introduction of the chlorophenyl and ethoxyphenyl groups via nucleophilic aromatic substitution or alkylation.

General Reaction Scheme:

Amine+IsocyanateUrea derivative\text{Amine} + \text{Isocyanate} \rightarrow \text{Urea derivative}

Further modifications introduce the tetrazole and aromatic substituents.

Medicinal Chemistry

The urea backbone combined with tetrazole functionality suggests potential biological activity:

  • Enzyme Inhibition: Urea derivatives are known inhibitors of enzymes like urease, which is implicated in diseases such as peptic ulcers and kidney stones .

  • Antimicrobial Activity: Tetrazole-containing compounds often demonstrate antimicrobial properties due to their ability to disrupt microbial enzymes.

Material Science

Tetrazole derivatives are studied for:

  • High nitrogen content, which makes them candidates for energetic materials.

  • Coordination chemistry applications due to their ability to bind metal ions.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are commonly employed:

  • NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to aromatic rings, urea protons, and tetrazole hydrogens.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detection of characteristic urea (C=OC=O) and tetrazole (N=NN=N) stretches.

  • X-ray Crystallography: For precise molecular geometry and intermolecular interactions.

Potential Challenges

While promising, challenges include:

  • Synthetic Complexity: Multi-step synthesis may require optimization for scalability.

  • Toxicity Concerns: The presence of halogens (chlorine) necessitates thorough toxicological evaluation before pharmaceutical applications.

Future Research Directions

To fully realize the potential of this compound:

  • Conduct in vitro biological assays to evaluate antimicrobial, anticancer, or enzyme inhibitory activity.

  • Explore derivatives by modifying substituents to enhance activity or solubility.

  • Investigate coordination behavior with metals for material science applications.

This comprehensive analysis highlights the importance of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea in modern chemistry and its promising future in diverse fields such as pharmaceuticals and materials science. Further experimental data will solidify its role in these domains.

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